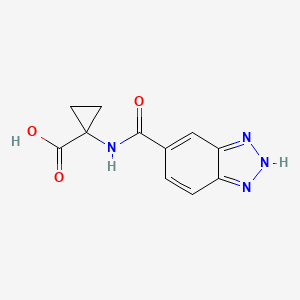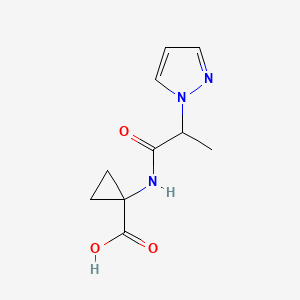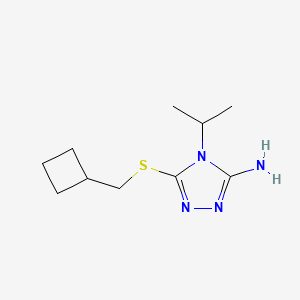![molecular formula C11H10F3N3O B7580915 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea, commonly known as CFTR-inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR-inhibitor-172 is a potent inhibitor of CFTR chloride channel activity, which is a key regulator of salt and water transport in epithelial tissues.
Mechanism of Action
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 inhibits 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity by binding to the cytoplasmic regulatory domain of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 binds to a site on the regulatory domain that is distinct from the ATP-binding site, which is the target of other 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea inhibitors such as 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylureainh-172. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea channel activity in a non-competitive manner, suggesting that it may induce a conformational change in 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea that prevents channel opening.
Biochemical and Physiological Effects:
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity in various epithelial tissues, including airway epithelia, intestinal epithelia, and sweat gland epithelia. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to reduce airway surface liquid height and mucociliary transport in human airway epithelial cells. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been shown to reduce intestinal fluid secretion and sweat chloride secretion in human subjects with cystic fibrosis.
Advantages and Limitations for Lab Experiments
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity, which allows for the study of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea function and regulation. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to be effective in various epithelial tissues, which allows for the study of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in different physiological contexts. However, 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some experimental systems. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Future Directions
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several potential future directions for scientific research. One direction is the development of more potent and selective 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea inhibitors that can be used to study 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea function and regulation in more detail. Another direction is the use of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 in combination with other 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea modulators to study their pharmacology and potential therapeutic applications. Finally, 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 can be used to study the role of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in various disease states, including cystic fibrosis, chronic obstructive pulmonary disease, and asthma.
Synthesis Methods
The synthesis method of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 was first reported by Ma et al. in 2002. The synthesis involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with ethyl isocyanate in the presence of a base, followed by purification through column chromatography. The yield of the synthesis is approximately 50%.
Scientific Research Applications
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been widely used in scientific research to study the function and regulation of the 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea channel. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity in a dose-dependent manner, with an IC50 value of approximately 300 nM. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been used to study the role of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in various physiological processes, including epithelial fluid and electrolyte transport, mucociliary clearance, and airway surface liquid regulation. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been used to study the pharmacology of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea modulators, which are small molecules that can enhance or inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea activity.
properties
IUPAC Name |
1-[4-cyano-3-(trifluoromethyl)phenyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-2-16-10(18)17-8-4-3-7(6-15)9(5-8)11(12,13)14/h3-5H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABVRQCTKQZCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[(1,5-Dimethylpyrrole-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580868.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)


![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)